![molecular formula C17H13ClN2O4 B1227696 1-(2-chlorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1227696.png)
1-(2-chlorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorophenyl)methyl]-5-[(5-methyl-2-furanyl)methylidene]-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Scientific Research Applications
Spectral Properties : A study explored the spectral properties of D-π-A molecules, including derivatives of 2,4,6-pyrimidinetrione, revealing insights into their UV-visible absorption and fluorescence emission. These spectral characteristics are crucial for applications in fields like photochemistry and material science (Chen et al., 2001).
Synthesis Techniques : Research on the synthesis of 5-(hetarylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones, including compounds similar to the queried chemical, offers insights into new methods of creating these molecules. This has implications for developing novel compounds in pharmaceuticals and other industries (Yurtaeva & Tyrkov, 2016).
Antimicrobial Evaluation : A study investigated the antimicrobial properties of novel bis-α,β-unsaturated ketones and other related derivatives. This research is significant for pharmaceutical applications, especially in the development of new antimicrobial agents (Altalbawy, 2013).
Microbial Exploration : The microbial evaluation of newly synthesized furyl-based cyanoiminopyrimidines, which are structurally related to the queried compound, was conducted. This kind of research is essential for discovering new drugs with potential antimicrobial properties (Vignesh & Ingarsal, 2021).
Photochemistry Studies : Research on 1-(2-furyl)-2-arylethylenes, related to the compound , focused on their preparation for photochemistry and photoelectron spectroscopy studies. This highlights the compound's potential use in these fields (Karminski-Zamola & Jakopčić, 1981).
Host-Guest Interactions : A study on the molecular recognition and reactivity of Ruthenium(II) bipyridine barbituric acid guests, including pyrimidinetrione derivatives, sheds light on their potential applications in molecular chemistry and nanotechnology (Chin et al., 1997).
Thermal and NMR Studies : Thermal and NMR spectral studies on azo derivatives of barbituric acid, including pyrimidinetriones, provide valuable information for applications in analytical chemistry (Chandra & Ghosh, 1991).
properties
Product Name |
1-(2-chlorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione |
|---|---|
Molecular Formula |
C17H13ClN2O4 |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
(5E)-1-[(2-chlorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H13ClN2O4/c1-10-6-7-12(24-10)8-13-15(21)19-17(23)20(16(13)22)9-11-4-2-3-5-14(11)18/h2-8H,9H2,1H3,(H,19,21,23)/b13-8+ |
InChI Key |
QLYYBGQYQIWCTK-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3Cl |
SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




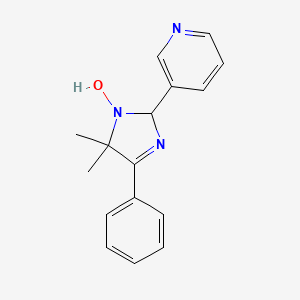

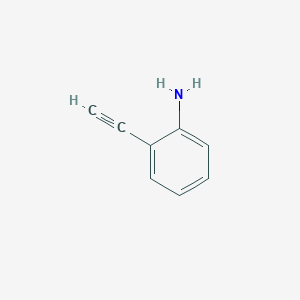
![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)
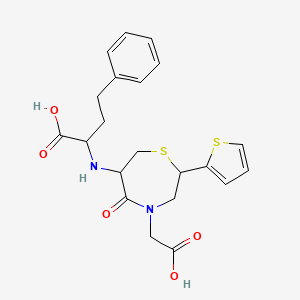
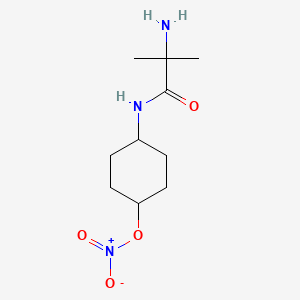
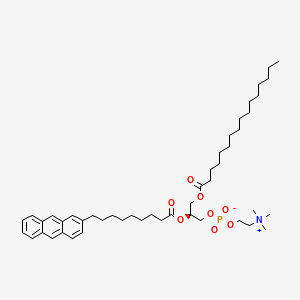
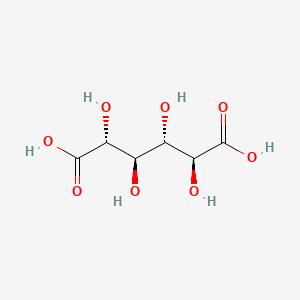
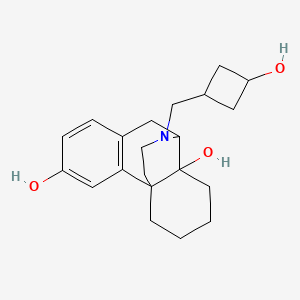
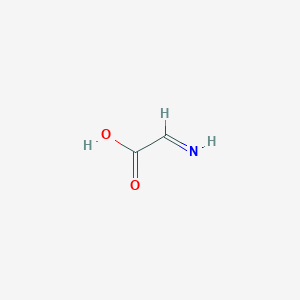
![N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide](/img/structure/B1227635.png)
![N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide](/img/structure/B1227636.png)
![3-[5-(4-Methoxyphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1227637.png)